Structural Uniqueness Relative to 3-Sulfonylquinolin-4(1H)-one Anticancer Leads
The target compound is the only 3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxy derivative cataloged in major chemical databases . The most extensively characterized anticancer 3-sulfonylquinolin-4(1H)-ones bear phenylsulfonyl or 4-methylphenylsulfonyl groups at the 1‑position and lack a 6‑ethoxy substituent (e.g., 2‑ethyl‑3‑methylidene‑1‑phenylsulfonyl‑2,3‑dihydroquinolin‑4(1H)‑one) [1]. The 3,4‑dimethylphenylsulfonyl motif introduces increased steric bulk and lipophilicity at the 3‑position, while the 6‑ethoxy group offers a distinct hydrogen-bond acceptor profile compared to the 6‑fluoro or 6‑methoxy analogs described in the patent literature [2]. No head‑to‑head biological comparison has been published.
| Evidence Dimension | Substituent identity at 3-sulfonyl and 6-position |
|---|---|
| Target Compound Data | 3-[(3,4-dimethylphenyl)sulfonyl]; 6-ethoxy |
| Comparator Or Baseline | Literature anticancer leads: 1-phenylsulfonyl or 1-(4-methylphenyl)sulfonyl; 6-H or 6-fluoro [1][2] |
| Quantified Difference | N/A (qualitative structural difference; no shared assay data) |
| Conditions | Structural comparison based on CAS registry and patent/ literature curation |
Why This Matters
Procurement of a structurally unique analog enables exploration of SAR space not covered by existing 3-sulfonylquinolinone libraries, reducing the risk of duplicated intellectual property.
- [1] Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules. 2022; 27(11): 3572. View Source
- [2] Quinoline Sulfonyl Derivatives And Uses Thereof. Patent WO2015/162543A1. Advanced Medical Research Institute of Canada. 2015. View Source
